molecular formula C24H22N4O2S2 B3671601 (5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3671601
M. Wt: 462.6 g/mol
InChI Key: UPSGTNOXAHCZBD-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrido[1,2-a]pyrimidine moiety and a thiazolidinone ring, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the pyrido[1,2-a]pyrimidine core.
  • Introduction of the pyrrolidine and methyl groups.
  • Formation of the thiazolidinone ring.
  • Final coupling to form the complete molecule.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalytic processes, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its unique structure suggests it may have activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the observed effects. Detailed studies are required to elucidate the exact mechanism and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolidinones, pyrido[1,2-a]pyrimidines, and related heterocyclic compounds. Examples include:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Pyrido[1,2-a]pyrimidine derivatives: Studied for their diverse biological activities.

Uniqueness

The uniqueness of “(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-16-8-7-13-27-20(16)25-21(26-11-5-6-12-26)18(22(27)29)14-19-23(30)28(24(31)32-19)15-17-9-3-2-4-10-17/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSGTNOXAHCZBD-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-3-BENZYL-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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